molecular formula C12H9FN2O2S B063088 Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 181486-57-7

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B063088
CAS No.: 181486-57-7
M. Wt: 264.28 g/mol
InChI Key: UZDXFYLOOANIJW-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a versatile chemical scaffold in medicinal chemistry, recognized for its presence in compounds with significant biological potential. The imidazo[2,1-b]benzothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and antiviral properties . This specific fluoro-substituted derivative is of particular interest for the design and synthesis of new molecular entities. Its structure serves as a key intermediate for researchers developing potent therapeutic agents, especially in the search for new anti-mycobacterial compounds to address tuberculosis . The incorporation of the fluorine atom is a common strategy to fine-tune a molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability, making this compound a valuable building block for hit-to-lead optimization campaigns in pharmaceutical research. Note: Specific details on properties like CAS Number, molecular formula, and purity are essential for a product page but were not located in the current search. You will need to add these from your internal data sheets.

Properties

IUPAC Name

ethyl 6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXFYLOOANIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)F)SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-7-fluorobenzothiazole with Ethyl Chloroacetate

A foundational approach involves the reaction of 2-amino-7-fluorobenzothiazole with ethyl chloroacetate under basic conditions. This method, adapted from analogous benzothiazole syntheses, proceeds via nucleophilic substitution at the chloroacetate moiety. The reaction is typically conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, yielding the target compound after 8–12 hours of reflux at 80–90°C. Purification via recrystallization from ethanol achieves yields of 65–72%, with the fluorine atom at position 7 preserved throughout the reaction.

One-Pot Synthesis from 4-Fluoroaniline

A streamlined one-pot methodology begins with 4-fluoroaniline, which undergoes thiourea formation via reaction with ammonium thiocyanate (NH₄SCN) in hydrochloric acid (HCl). Cyclization with concentrated sulfuric acid (H₂SO₄) generates 2-amino-7-fluorobenzothiazole, which is subsequently treated with ethyl chloroacetate in dry acetone under reflux (6–8 hours). This route eliminates intermediate isolation steps, achieving an overall yield of 58–64%. Key advantages include reduced solvent usage and compatibility with scalable batch reactors.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances employ polymer-supported catalysts to enhance reaction efficiency. For instance, immobilizing K₂CO₃ on polystyrene beads enables heterogeneous catalysis, simplifying product isolation. Ethyl 7-fluoroimidazo[2,1-b][1,benzothiazole-2-carboxylate is obtained in 70–75% yield after 10 hours at 85°C, with the catalyst reused for up to five cycles without significant activity loss.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal temperatures for cyclocondensation range between 80–100°C, with lower temperatures (<70°C) leading to incomplete reactions and higher temperatures (>110°C) promoting decomposition. Solvent screening reveals DMF as superior to acetonitrile or toluene due to its high polarity, which stabilizes the transition state during nucleophilic substitution. Ethanol, used for recrystallization, ensures >95% purity by removing unreacted starting materials.

Catalytic Systems and Their Impact

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), accelerates reaction kinetics by 30–40%. For example, TBAB (5 mol%) in DMF reduces reflux time to 6 hours while maintaining a 68% yield. Alternative systems, including Lewis acids like zinc chloride (ZnCl₂), show limited efficacy due to side reactions with the fluorine substituent.

Industrial-Scale Production Considerations

Scaling the one-pot synthesis requires addressing heat dissipation and mixing efficiency. Pilot-scale trials using jacketed reactors (100 L capacity) demonstrate consistent yields of 60–62% when employing a gradient heating profile (70°C → 90°C over 2 hours). Solvent recovery systems, such as distillation columns, reduce DMF consumption by 40%, aligning with green chemistry principles.

Analytical Characterization Techniques

ParameterMethodKey Findings
PurityHPLC (C18 column, 254 nm)>98% purity post-recrystallization
Structural confirmation¹H/¹³C NMR, FT-IRC-F stretch at 1,220 cm⁻¹ (FT-IR)
Thermal stabilityTGA-DSCDecomposition onset: 210°C

Challenges and Limitations

  • Regioselectivity Issues : Competing reactions at position 3 of the imidazo ring necessitate careful control of stoichiometry to avoid byproducts.

  • Fluorine Sensitivity : Harsh acidic conditions may lead to defluorination, requiring pH monitoring during cyclization steps .

Chemical Reactions Analysis

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]benzothiazole compounds exhibit significant antimicrobial properties. Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the imidazole and benzothiazole frameworks can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research has demonstrated that imidazo[2,1-b][1,3]benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have been shown to target specific kinases involved in cancer progression .

Synthetic Methodologies

This compound can be synthesized through various methods involving condensation reactions between appropriate precursors. A common approach includes the use of microwave-assisted synthesis techniques that improve yield and reduce reaction times .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the biological activity of this compound. Researchers have explored different substituents on the benzothiazole ring to enhance potency and selectivity against specific targets .

Case Study: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial growth with an MIC (Minimum Inhibitory Concentration) value comparable to conventional antibiotics .

Case Study: Cancer Cell Line Inhibition

In another study focusing on cancer treatment, this compound was tested on various cancer cell lines including breast and colon cancer cells. The compound exhibited dose-dependent inhibition of cell viability and induced apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of Ethyl 7-fluoroimidazo

Biological Activity

Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of imidazobenzothiazoles. Its molecular formula is C10H8FN3O2SC_{10}H_{8}FN_{3}O_{2}S, and it is characterized by a fluorine atom at the 7-position of the imidazo ring. This substitution plays a crucial role in its biological activity.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in viral replication and cellular signaling pathways associated with cancer progression.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties:

  • Against SARS-CoV-2 : A study evaluated several derivatives of benzothiazolyl-pyridine hybrids, including this compound. The results indicated significant antiviral activity against SARS-CoV-2 with IC50 values ranging from 3.6693.669 μM to 21.4621.46 μM for various derivatives containing fluorine substitutions. Notably, compounds with trifluoromethyl groups exhibited enhanced activity compared to their mono-fluorinated counterparts .
  • Against H5N1 Virus : The compound demonstrated a notable inhibitory effect on the H5N1 influenza virus. In vitro assays revealed inhibition rates of 93%93\% and 60%60\% at concentrations of 0.50.5 μmol/μL and 0.250.25 μmol/μL respectively .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : The compound showed promising results against various bacterial strains in preliminary screening assays. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound's anticancer potential has been explored through various assays:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. Specific IC50 values were reported in different cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), suggesting a dose-dependent response.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget Pathogen/Cell LineIC50 Values (μM)Reference
Antiviral (SARS-CoV-2)Various Derivatives3.669 - 21.46
Antiviral (H5N1)Influenza Virus0.5 - 0.25
AntimicrobialVarious Bacterial StrainsMIC values TBD
AnticancerMCF-7 (Breast Cancer)TBD
AnticancerA549 (Lung Cancer)TBD

Case Studies

Case studies involving this compound have illustrated its potential in drug development:

  • Drug Development : Several research groups are exploring this compound as a lead structure for developing new antiviral agents targeting COVID-19 and other viral infections.
  • Combination Therapies : Studies are ongoing to assess the efficacy of this compound in combination with existing antiviral drugs to enhance therapeutic outcomes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, affecting interactions with biological targets. For example, Compound G’s trimethoxyphenyl group enhances anti-inflammatory activity , while methoxy groups in the trimethoxy analog may improve solubility .
  • Biological Activity : The target compound’s 7-fluoro substitution aligns with trends in hypoglycemic benzothiazole derivatives (e.g., Compound E in reduced plasma glucose levels) .
  • Molecular Weight and Solubility : Higher molecular weight in Compound G correlates with increased steric hindrance but reduced solubility compared to simpler analogs.

Pharmacological Comparisons

  • Hypoglycemic Activity: Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives (Compound E) demonstrated glucose-lowering effects akin to glibenclamide . The target compound’s fluorine may enhance target binding (e.g., PTP-1B inhibition).
  • Anti-inflammatory Activity : Compound G showed significant activity, suggesting that bulky substituents (e.g., trimethoxyphenyl) improve efficacy . The target compound’s smaller fluorine substituent may favor different pharmacokinetics.

Q & A

Q. What are the established synthetic methodologies for Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate?

The compound can be synthesized via condensation of 2-aminothiophenol derivatives with diethyl oxalate under reflux conditions . Microwave-assisted synthesis using fluoro-substituted benzothiazole amines and ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in ethanol at 130°C for 45 minutes has also been reported, yielding crystallographically validated products . For fluorinated analogs, electrophilic substitution with fluorine precursors or direct fluorination of pre-synthesized benzothiazole intermediates is recommended.

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

Key techniques include:

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F (1080–1020 cm⁻¹) stretches.
  • NMR : ¹H NMR identifies ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and fluorine coupling patterns in aromatic regions. ¹³C NMR confirms the imidazo-benzothiazole backbone and ester carbonyl (δ ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves fluorine substitution effects on planarity and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How does fluorine substitution influence the compound’s physicochemical properties?

Fluorine at the 7-position enhances electron-withdrawing effects, increasing electrophilicity of the benzothiazole ring. This alters π-stacking interactions in crystallized forms and improves metabolic stability in biological assays. X-ray data show fluorine-induced planarity deviations (<0.05 Å) in the benzothiazole-imidazole fused system, affecting solubility and crystal packing .

Advanced Research Questions

Q. What catalytic systems optimize the synthesis of fluorinated imidazo-benzothiazole derivatives?

Nano-kaolin/Ti⁴⁺/Fe₃O₄ composites demonstrate high efficiency (88% yield) in one-pot, solvent-free reactions at 363 K, enabling recyclability via magnetic separation . Gold(I) catalysts promote atom-economical cyclization of 2-alkynylthioimidazoles, broadening substrate scope for 5-substituted imidazo[2,1-b][1,3]thiazines . Comparative studies recommend microwave irradiation over conventional heating to reduce side-product formation in fluorinated analogs .

Q. How can computational modeling predict biological activity and ADME profiles of derivatives?

Molecular docking studies (e.g., using AutoDock Vina) correlate fluorinated derivatives’ binding affinity with HIV-1 protease inhibition . ADME predictions via SwissADME highlight enhanced blood-brain barrier permeability due to fluorine’s lipophilicity. QSAR models identify critical substituents (e.g., methylthio groups at position 2) for antimicrobial activity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial potency (e.g., 3× stronger activity vs. Riluzole ) may arise from assay variations (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines. Fluorine’s position-specific effects (e.g., 7-F vs. 6-F) require systematic SAR studies. Meta-analyses of crystallographic data (e.g., SHELXL-refined structures ) can clarify conformation-activity relationships.

Q. How does crystal packing affect the compound’s reactivity and stability?

X-ray data reveal weak C–H···O hydrogen bonds forming 1D supramolecular chains, stabilizing the solid state. Fluorine’s electronegativity reduces π-π stacking distances (3.4–3.6 Å), enhancing thermal stability but potentially reducing solubility in polar solvents . Polymorphism studies (via DSC/PXRD) are recommended to assess phase-dependent reactivity.

Methodological Recommendations

  • Crystallization : Use ethanol for recrystallization to obtain high-purity monoclinic crystals (space group P2₁/c) .
  • Chromatography : Optimize HPLC methods with C18 columns (acetonitrile/water, 0.1% TFA) for purity analysis .
  • Toxicity Screening : Employ in vitro hepatocyte models to assess fluorine-induced cytotoxicity prior to in vivo studies .

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